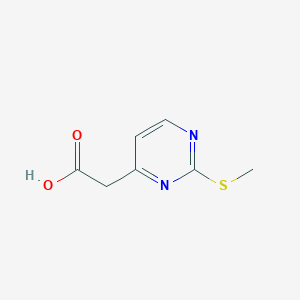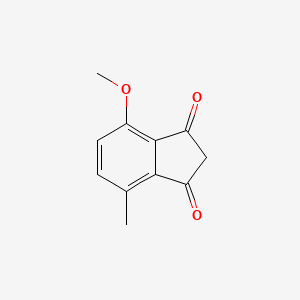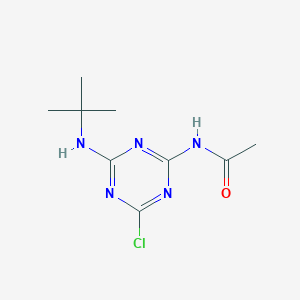
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a triazine ring substituted with a tert-butylamino group, a chlorine atom, and an acetamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in organic synthesis, medicinal chemistry, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide typically involves the reaction of 4-(tert-butylamino)-6-chloro-1,3,5-triazine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction mixture for a set duration to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, substitution reactions can yield a variety of substituted triazine derivatives, while hydrolysis can produce carboxylic acids and amines .
Wissenschaftliche Forschungsanwendungen
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide has several applications in scientific research:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of drug candidates, especially those containing hindered amine motifs.
Industrial Processes: The compound is employed in various industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The tert-butylamino group and the triazine ring play crucial roles in the compound’s activity, influencing its binding affinity and selectivity towards target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(4-(tert-Butylamino)-6-chloro-1,3,5-triazin-2-yl)acetamide can be compared with other similar compounds, such as:
N-(4-(tert-Butylamino)phenyl)acetamide: This compound shares the tert-butylamino and acetamide groups but differs in the aromatic ring structure.
N-(3-(tert-Butylamino)phenyl)acetamide: Similar to the previous compound but with a different position of the tert-butylamino group on the aromatic ring.
The uniqueness of this compound lies in its triazine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
153233-52-4 |
|---|---|
Molekularformel |
C9H14ClN5O |
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C9H14ClN5O/c1-5(16)11-7-12-6(10)13-8(14-7)15-9(2,3)4/h1-4H3,(H2,11,12,13,14,15,16) |
InChI-Schlüssel |
DYRSLXURNMQEOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)
![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)
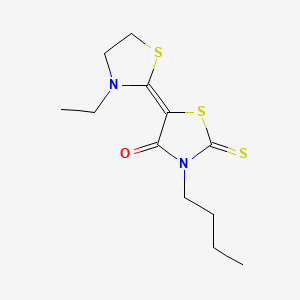
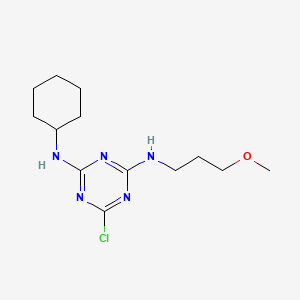
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)



![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
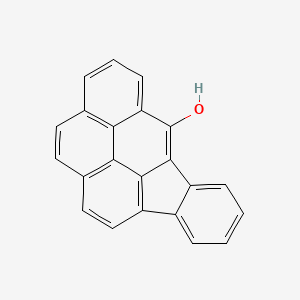
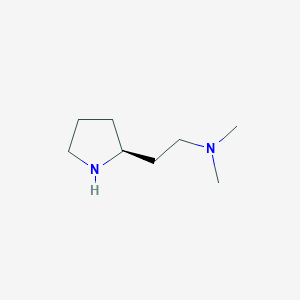
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
